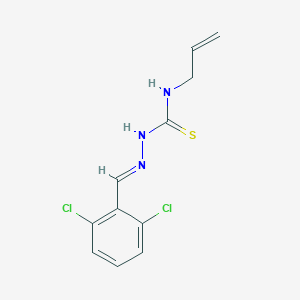![molecular formula C19H21NO5 B255330 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate](/img/structure/B255330.png)
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, also known as EPPB, is a synthetic compound that has been used in scientific research for its potential applications in cancer treatment. EPPB is a member of the benzamide family and has been shown to have promising anticancer properties in preclinical studies.
作用機序
The mechanism of action of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is not fully understood, but it is believed to target specific cellular pathways that are involved in cancer cell growth and proliferation. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell signaling. By inhibiting HDAC activity, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can promote the expression of genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects in preclinical studies. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling cell growth and proliferation. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
実験室実験の利点と制限
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has several advantages and limitations for use in lab experiments. One advantage of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate is its specificity for HDAC inhibition, which can help to reduce off-target effects and increase the effectiveness of the compound. However, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate also has limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate. One area of focus is the development of more effective delivery methods for 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate treatment. Additionally, further studies are needed to determine the safety and efficacy of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate in clinical trials.
合成法
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-aminobenzoic acid, ethyl glycolate, and phenoxyacetyl chloride. The synthesis of 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate requires careful attention to detail and precise control of reaction conditions to ensure high purity and yield.
科学的研究の応用
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been extensively studied for its potential applications in cancer treatment. In preclinical studies, 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific cellular pathways. 2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate has been shown to induce apoptosis, inhibit angiogenesis, and disrupt the cell cycle in cancer cells.
特性
製品名 |
2-Ethoxyethyl 4-[(phenoxyacetyl)amino]benzoate |
|---|---|
分子式 |
C19H21NO5 |
分子量 |
343.4 g/mol |
IUPAC名 |
2-ethoxyethyl 4-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO5/c1-2-23-12-13-24-19(22)15-8-10-16(11-9-15)20-18(21)14-25-17-6-4-3-5-7-17/h3-11H,2,12-14H2,1H3,(H,20,21) |
InChIキー |
OMJAHZNLPVGDGQ-UHFFFAOYSA-N |
SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
正規SMILES |
CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B255247.png)


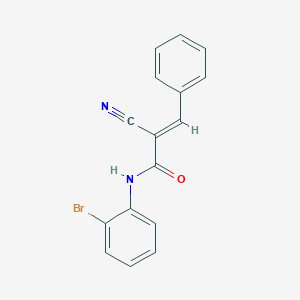
![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![2-{1-[(1-ethyl-2(1H)-quinolinylidene)methyl]-2,2,2-trifluoroethylidene}malononitrile](/img/structure/B255257.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)
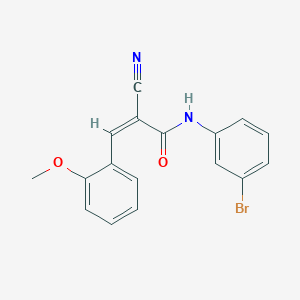

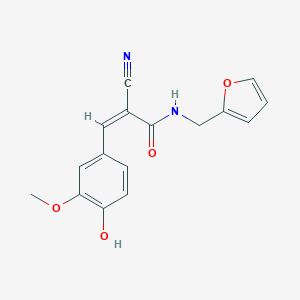
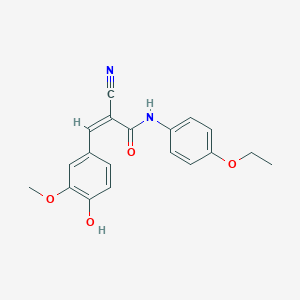
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
